(-)-Borneol

Catalog No.
S521868
CAS No.
464-45-9
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Borneol

CAS Number

464-45-9

Product Name

(-)-Borneol

IUPAC Name

(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m0/s1

InChI Key

DTGKSKDOIYIVQL-QXFUBDJGSA-N

SMILES

CC1(C2CCC1(C(C2)O)C)C

solubility

In water, 738 mg/L at 25 °C
Slightly soluble in propylene glycol
Soluble in alcohol and ether
Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils
Soluble (in ethanol)

Synonyms

(-)-Borneol; Linderol; NGAI camphor; 1-Bornyl alcohol;

Canonical SMILES

CC1(C2CCC1(C(C2)O)C)C

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C[C@H]2O

The exact mass of the compound (-)-Borneol is 154.1358 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 738 mg/l at 25 °cslightly soluble in propylene glycolsoluble in alcohol and etherslightly soluble in proylene glycol; very slightly soluble in water; insoluble in vegatable oilssoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

(-)-Borneol is the levorotatory enantiomer of the bicyclic monoterpenoid alcohol, borneol. It is a crystalline solid characterized by a distinct camphoraceous, pine-like odor. As a chiral molecule, its value is defined by its specific three-dimensional structure, which dictates its interactions in both biological systems and asymmetric chemical syntheses. It functions as a key chiral precursor, a fragrance component, and a bioactive agent with applications in topical formulations and traditional medicine, where its stereochemistry is often critical for efficacy and safety.

Substituting (-)-Borneol with its enantiomer ((+)-Borneol), the racemic mixture, or its diastereomer (isoborneol) can lead to significantly different outcomes and process failures. The specific stereochemistry of the hydroxyl group in (-)-Borneol is critical for its function as a chiral auxiliary, determining the stereochemical outcome of asymmetric reactions. In biological contexts, enantiomers often exhibit different binding affinities to receptors and enzymes, resulting in distinct pharmacological, toxicological, and even olfactory properties. For instance, (-)-Borneol shows superior drug penetration enhancement compared to (+)-Borneol. Using a racemic mixture introduces a 50% impurity of the less active or potentially interfering enantiomer, while isoborneol, with a different (exo) hydroxyl position, possesses entirely different physical properties and biological activities, making it an unsuitable substitute in stereospecific applications.

Superior Bioavailability & Permeation Enhancement vs. (+)-Borneol

Preclinical studies demonstrate that (-)-Borneol (L-borneol) is more effective at enhancing the bioavailability and penetration of other active compounds compared to its enantiomer, (+)-Borneol (D-borneol). This is attributed in part to a stronger interaction with and modulation of P-glycoprotein (P-gp), a key efflux pump in biological barriers. Oral administration of (-)-Borneol with the drug osthole resulted in significantly improved bioavailability in rats compared to co-administration with (+)-Borneol.

Evidence DimensionDrug Permeation Enhancement
Target Compound DataMore effective than D-borneol in enhancing hydrophilic drug penetration.
Comparator Or Baseline(+)-Borneol (D-borneol) shows lower efficacy.
Quantified DifferenceQualitatively superior; specific quantitative ratios vary by drug co-administered.
ConditionsIn vivo (rat bioavailability studies) and in vitro (P-gp modulation) models.

For developing topical or oral formulations, selecting (-)-Borneol can directly increase the efficacy and bioavailability of the primary active ingredient.

Distinct Olfactory Profile Compared to Enantiomer and Diastereomer

The stereochemistry of borneol enantiomers and diastereomers results in distinct, perceivable differences in odor, a critical factor for procurement in the fragrance industry. Trained evaluators describe (-)-Borneol as having a cleaner, camphoraceous character with balsamic undertones. In contrast, (+)-Borneol is sharper with more pronounced woody-pine notes, while the diastereomer (-)-isoborneol is described as having a mold-like scent. These differences are due to stereospecific interactions with human olfactory receptors.

Evidence DimensionOdor Profile
Target Compound DataClean camphoraceous, balsamic, woody.
Comparator Or Baseline(+)-Borneol: Sharper, more pine-like. (-)-Isoborneol: Mold-like scent.
Quantified DifferenceQualitative but distinct and reproducible sensory profiles.
ConditionsHuman sensory panel evaluation.

For high-fidelity fragrance formulations, enantiomeric purity is essential to achieve the desired scent profile and avoid off-notes associated with other isomers.

Established Precursor for Asymmetric Synthesis (Chiral Auxiliary)

(-)-Borneol is a well-established and commercially utilized precursor for creating chiral auxiliaries, which are molecules temporarily attached to a substrate to direct the stereochemical outcome of a reaction. For example, oxazolidinones derived from exo,exo-2-amino-3-borneol (which is synthesized from (-)-borneol) have been shown to provide high levels of asymmetric induction in alkylation, Diels-Alder, and conjugate addition reactions. The rigid bicyclic structure and defined stereocenters of the borneol backbone effectively shield one face of the reactive center, forcing reagents to approach from the opposite side and thereby creating the desired enantiomer of the product.

Evidence DimensionDiastereoselectivity in Asymmetric Reactions
Target Compound DataServes as a precursor to effective chiral auxiliaries yielding high diastereofacial selectivity.
Comparator Or BaselineAchiral synthesis (yields racemic mixture); or use of the opposite (+) enantiomer which would produce the opposite product enantiomer.
Quantified DifferenceHigh levels of asymmetric induction (specific ee/de values depend on the exact reaction).
ConditionsAsymmetric alkylations, Diels-Alder reactions, conjugate additions.

Procurement of enantiomerically pure (-)-Borneol is the mandatory first step for synthetic routes that rely on this specific chiral control element to produce a single, targeted enantiomer of a high-value final product.

Penetration Enhancer in High-Performance Topical Formulations

Based on its demonstrated superiority over (+)-Borneol in enhancing the permeation of hydrophilic drugs, (-)-Borneol is the indicated choice for formulators developing advanced transdermal or topical drug delivery systems. Its use can improve the bioavailability and efficacy of co-formulated active pharmaceutical ingredients (APIs).

Key Intermediate for Enantioselective Synthesis of Pharmaceuticals

As a proven and reliable starting material for robust chiral auxiliaries, (-)-Borneol is essential for multi-step organic syntheses where precise control of stereochemistry is required. It is procured specifically for routes targeting a single enantiomer of a complex molecule, where use of a racemate or the wrong enantiomer would result in synthesis of an undesired or inactive isomer.

Component for Specific Balsamic and Camphoraceous Fragrance Profiles

The unique, clean balsamic and woody-camphor scent of (-)-Borneol makes it a non-substitutable component in fine fragrances where a specific olfactory note is required. Substitution with (+)-Borneol or racemic borneol would introduce sharper or intermediate notes, altering the final product's intended character.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes.
Liquid
White translucent solid; [Hawley]
Solid; [Merck Index] Chunks or powder; [Alfa Aesar MSDS]
Solid
White to off-white crystals; piney camphoraceous aroma

Color/Form

White to off-white crystals
White translucent lumps

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Boiling Point

212 °C
210.00 to 212.00 °C. @ 779.00 mm Hg

Flash Point

150 °F (60 °C) /closed cup/

Heavy Atom Count

11

Taste

Burning taste somewhat reminiscent of mint

Density

Leaves from ligroin; MP 206 °C; BP 213 °C; density: 1.011 g/cu cm at 20 °C. Insoluble in water; very soluble in ethanol, ether, benzene /Borneol, (+/-)-/

LogP

log Kow = 2.69

Odor

Piney, camphor-like odor

Appearance

Solid powder

Melting Point

202 °C
Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/
210 - 215 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1Y84986J9Q

GHS Hazard Statements

Aggregated GHS information provided by 1823 companies from 10 notifications to the ECHA C&L Inventory.;
H228 (99.01%): Flammable solid [Danger Flammable solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Borneol is white to off-white crystals or translucent lumps. One form has a pine odor and a mint-like taste. It is moderately soluble in water. Borneol occurs naturally in over 260 plants and is found in citrus peel oils, spices such as nutmeg, ginger and thyme. USE: Borneol is used as a food flavoring, fragrance and to make other chemicals. It is also used in traditional Chinese medicine. EXPOSURE: Workers that use borneol may breathe in mists or have direct skin contact. The general population may be exposed by consumption of food, some medications and breathing air. If borneol is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move easily through soil. It will be broken down by microorganisms, and is expected to build up in fish. RISK: Eye and skin irritation can occur with contact to borneol. Skin allergy may occur in some people. Nose and throat irritation may occur when breathing in borneol. Headache, nausea, vomiting, dizziness and loss of consciousness can occur when breathing in high levels of borneol. Restlessness, difficulty concentrating, irritability and seizures may occur at extremely high levels. Animal studies evaluating the potential medical uses of borneol, including use as a pain killer and anti-inflammatory, have not reported toxic effects. No other data on the potential for borneol to cause toxic effects in laboratory animals were available. Data on the potential for borneol to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for borneol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

Helps relieve the local itching and discomfort associated with hemorrhoids. Temporarily shrinks hemorrhoidal tissue and relieves burning. Temporarily provides a coating for relief of anorectal discomforts. Temporarily protects the inflamed, irritated anorectal surface to help make bowel movements less painful.
For the temporary relief of minor aches and pains of muscles and joints due to: arthritis - strains - bruises - sprains - simple backaches
Antibacterial
Borneol is consumed excessively in China and Southeast Asian countries particularly in combined formula for preventing cardiovascular disease, but few studies were conducted on its effects on thrombosis. In this study, the antithrombotic and antiplatelet activities of borneol were investigated on thrombosis in vivo and on platelet aggregation ex-vivo. In addition, the coagulation parameters and influence on fibrinolytic activity were also assessed. The results showed that borneol had concentration dependent inhibitory effects on arterio-venous shunt and venous thrombosis but no effect on ADP and AA-induced platelet aggregation. Meanwhile, borneol prolonged the coagulation parameters for prothrombin time (PT) and thrombin time (TT), but did not show any fibrinolytic activity. It suggested that the antithrombotic activity of borneol and its action in combined formula for preventing cardiovascular diseases might be due to anticoagulant activity rather than antiplatelet activity. /Traditional medicine/
For more Therapeutic Uses (Complete) data for BORNEOL (6 total), please visit the HSDB record page.

Vapor Pressure

0.03 [mmHg]
5.02X10-2 mm Hg at 25 °C

Pictograms

Flammable

Flammable

Other CAS

507-70-0

Absorption Distribution and Excretion

To develop a GC-FID method to determine borneol's concentration in mouse tissues, and to investigate the tissue distribution after intravenous and intranasal administrations of borneol, mouse brains, hearts, livers, spleens, lungs and kidneys were collected at 1, 3, 5, 10, 20, 30, 60, 90, 120 min after administration of borneol with the dose of 30.0 mg/kg. The drug in tissues was extracted with ethyl acetate, and borneol's concentration detected by GC, with octadecane as the internal standard. The calibration curve showed a good linear relationship. Extraction recoveries, inter-day and intra-day precisions and stability were in conformity with the analytical requirements of biological samples. Borneol was mainly distributed in most tissues, more in heart, brain and kidney, and less in liver, spleen and lung. The established GC-FID method is applicable for content determination of borneol in tissues. After intravenous and intranasal administrations in mice, borneol is mainly distributed in abundant blood-supply tissues. After intranasal administration, brain tissues showed the highest target coefficient and target effectiveness.
... In order to understand the blood and brain pharmacokinetics after intravenous, intranasal, or oral administration and to investigate the superiority and feasibility of intranasal administration, a simple gas chromatographic (GC) method with flame ionization detection (FID) was developed for the quantification of borneol. Blood samples and brain were collected from mice at 1, 3, 5, 10, 20, 30, 60, 90, and 120 min after intravenous, intranasal, or oral administration of borneol at a dosage of 30.0 mg/kg. Sample preparations were carried out by liquid-liquid extraction with an internal standard solution of octadecane. The pharmacokinetic parameters were calculated /using computer software/. The calibration curves were linear in the range of 0.11-84.24 ug/mL and 0.16-63.18 ug/g for borneol in plasma and brain, respectively. The methodological and extraction recoveries were both in the range of 85%-115%. The intra-day and inter-day variabilities for plasma and brain samples were The aim of this work was to study the in situ and in vivo nasal absorption of borneol. A novel single pass in situ nasal perfusion technique was applied to examine the rate and extent of nasal absorption of borneol by rats. Experimental conditions, such as perfusion rate, pH and drug concentration, were investigated. The in situ experiments showed that the nasal absorption of borneol was not dependent on drug concentration, and fitted a first order process. The absorption rate constant, Ka, influenced with an increase in perfusion speed. The borneol was well absorbed in the conditions of the nasal cavity within the pH range and pH value of physiological conditions. In vivo studies of borneol absorption were carried out in rats and the pharmacokinetics parameters of intranasal (in) was compared with intravenous (iv) administration. The bioavailabilities of borneol was 90.82% for i.n. while Tmax values were 10 min. MRT (Mean Residence Time) were 262.55 +/- 67.35 min and 204.22 +/- 14.50 min for in and iv methods, respectively. The results demonstrate that borneol could be absorbed promptly and thoroughly by in administration in rats.
Previous studies have indicated that borneol has double side effects on the central nervous system (CNS), but the mechanism is unknown. The aim of this study was to clarify the relationship between excitation ratio [contents of excitatory amino acids (AAs) versus that of inhibitory] and the content of natural borneol after a single oral dose. Mice were administered a 1.2 g/kg dose of natural borneol (containing 98% D: -borneol) by oral ingestion. Brain samples were collected before administration and at 0.083, 0.167, 0.25, 0.333, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, and 5 hr after administration. The brain concentration of natural borneol and contents of AA neurotransmitters in mice brain were determined by GC-MS and HPLC-FLU, respectively. After per oral application, natural borneol was absorbed rapidly into the brain and could be determined 5 min after dosing. The maximal brain concentration (86.52 ug/g) was reached after 1 hr post-dosing. Natural borneol could affect the contents of AA neurotransmitters in mice brain: L: -aspartic acid increased significantly from 0.083 to 1 hr after administration, L: -glutamic acid increased significantly at 0.333 hr and decreased from 1.5 to 5 hr, gamma-amino-N-butyric acid increased significantly from 0.167 to 5 hr, whereas glycine was not affected. The excitation ratio is the contents of excitatory AAs versus that of inhibitory AAs, which reflects the excitatory or inhibitory state of the body. The excitation ratio elevated transitorily and then declined 0.5 hr post-dosing; there were significant differences between 1.5-5 hr post-dose compared with pre-dose. The present study indicated that natural borneol could affect the contents of AA neurotransmitters, and the change in excitatory ratio led to borneol's double side effects on the CNS.

Associated Chemicals

(-)-Borneol or 1-Borneol; 464-45-9
(+)-Borneol; 464-43-7
Isobornyl acetate; 125-12-2

Wikipedia

Borneol

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Hazard Classes and Categories -> Flammable - 2nd degree
Cosmetics -> Undefined function

Methods of Manufacturing

Racemic borneol is prepared synthetically by reduction of camphor or from pinene.
Although borneol is not an herb per se, it is nevertheless a common ingredient in many traditional Chinese herbal formulas. Borneol is actually a compound derived from dryobalanops aromitaca, a tree that belongs to the teak family. The compound is formed by tapping the trunk of the tree, then cooling the substance and allowing it to harden into a clear crystalline substance. Although some borneol is still made by tapping trees, the vast majority of it is created synthetically from turpentine oil or camphor. The compound is ground down into a fine powder before it can be used medicinally.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1S,2R,4S)-: ACTIVE
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1R,2S,4R)-rel-: ACTIVE
The major product in perfumery, by far, is isobornyl acetate; borneol being used at about one-tenth the volume of the former. The most important use for isoborneol is as an intermediate for camphor.

Analytic Laboratory Methods

Constituents of lavandula dentata oil (including borneol) were identified by two GLS-MS systems.
Borneol was identified in sage oil by TLC.
In this work, microwave-assisted extraction (MAE) followed by gas chromatography with flame ionization detector (GC-FID) was developed for the rapid determination of camphor and borneol in three traditional Chinese medicines (TCM): Chrysanthemi indici, Flos Chrysanthemi indici and Amomum villosum lour. The optimal MAE conditions obtained were: acetone for solvent, with solvent having sample ratio of 12:1 (v/w); microwave power of 380 W, and an irradiation time of 4 min. Method validations were also studied. To demonstrate the proposed method, ultrasonic-assisted extraction (UAE) and steam distillation (SD), followed by GC-FID, were used to analyze camphor and borneol in the three TCMs. The close results were obtained by the three methods. The results showed that the proposed MAE-GC-FID is a simple, rapid, and reliable method for quantitative analysis of camphor and borneol in TCM, and is also a potential tool for TCM quality assessment.

Clinical Laboratory Methods

Rat plasma samples were prepared using liquid-liquid microextraction: 70 uL of plasma sample (containing 125 nmol/L naphthalene as the internal standard) was extracted with 35 uL of n-hexane. The resulting n-hexane extract (20 uL) was introduced into a gas chromatography/mass spectrometry system using programmable temperature vaporizing-based large-volume injection. The assay was validated to demonstrate its reliability for the intended use. Using this assay, pharmacokinetic studies of Bingpian, synthetic Bingpian, and Fufang-Danshen tablets (containing synthetic Bingpian) were conducted in rats. ... The extraction efficiency for the analytes and the internal standard from plasma was almost constant with decrease in n-hexane-to-plasma volume ratio, thus enabling a small volume of extracting solvent to be used for sample preparation, and enhancing the assay sensitivity. The lower quantification limit for measuring borneol, isoborneol, and camphor in plasma was 0.98 nmol/L, which was 33-330 times more sensitive than those reported earlier for Bingpian and synthetic Bingpian. The applicability of the miniaturized liquid-liquid extraction technique could be extended to measure other volatile and nonvolatile medicinal compounds in biomatrices, which can be predicted according to the analytes' octanol/water distribution coefficient (logD) and acid dissociation constant (pKa).

Interactions

To investigate the enhancing effect of borneol on transcorneal permeation of compounds with different hydrophilicities and molecular sizes. Six compounds, namely rhodamine B, sodium-fluorescein, fluorescein isothiocyanate (FITC) dextrans of 4, 10, 20 and 40 kDa were selected as model drugs. Permeation studies were performed using excised cornea of rabbits by a Franz-type diffusion apparatus. The safety of borneol was assessed on the basis of corneal hydration level and Draize eye test. The application of 0.2% borneol to the cornea increased the apparent permeability coefficient by 1.82-(p<0.05), 2.49-(p<0.05), 4.18-(p<0.05), and 1.11-fold (not significant) for rhodamine B, sodium-fluorescein, FITC-dextrans of 4 and 10 kDa, respectively. No significant permeability enhancement of FITC dextrans of 10, 20 and 40 kDa with borneol was found compared to control. The permeability coefficient enhanced by 0.2% borneol was linear correlated to the molecular weight of model drugs (R(2)=0.9976). With the 0.05%, 0.1% and 0.2% borneol application, the corneal hydration values were <83% and Draize scores were <4. Borneol may improve the transcorneal penetration of both hydrophilic and lipophilic compounds without causing toxic reactions, especially hydrophilic ones. Furthermore, 0.2% borneol can enhance the permeation of hydrophilic compounds with molecular weight This study was to investigate the synergistic effect of natural borneol/curcumin (NB/Cur) on growth and apoptosis in A375 human melanoma cell line by MTT assay, flow cytometry and Western blotting. Our results demonstrated that NB effectively synergized with Cur to enhance its antiproliferative activity on A375 human melanoma cells by induction of apoptosis, as evidenced by an increase in sub-G1 cell population, DNA fragmentation, PARP cleavage, and caspase activation. Further mechanistic studies by Western blotting showed that after treatment of the cells with NB/Cur, up-regulation of the expression level of phosphorylated JNK and down-regulation of the expression level of phosphorylated ERK and Akt contributed to A375 cells apoptosis. Moreover, NB also potentiated Cur to trigger intracellular ROS overproduction and the DNA damage with up-regulation of the expression level of phosphorylated ATM, phosphorylated Brca1 and phosphorylated p53. The results indicate the combinational application potential of NB and Cur in treatments of cancers.

Dates

Last modified: 08-15-2023
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